4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
This compound, also known by its IUPAC name (E)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one , belongs to the class of pyrrolone derivatives. Let’s break down its structure:
Structure:C24H20ClNO4
- The compound features a pyrrolone ring, a chlorophenyl group, a pyridine moiety, and a methoxy-substituted phenyl ring.
- Its unique arrangement of functional groups contributes to its intriguing properties.
Preparation Methods
Synthetic Routes:
Synthesis via Hantzsch Reaction:
Methylation and Hydroxylation:
- Industrial-scale production typically involves batch or continuous processes.
- Precursor chemicals are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Reactions:
- The primary product is the compound itself.
- By controlling reaction conditions, regioselective products can be obtained.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for its pharmacological effects (e.g., anti-inflammatory, antitumor).
Industry: Applied in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C27H23ClN2O5 |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H23ClN2O5/c1-3-14-35-21-9-6-19(15-22(21)34-2)24-23(25(31)18-4-7-20(28)8-5-18)26(32)27(33)30(24)16-17-10-12-29-13-11-17/h3-13,15,24,31H,1,14,16H2,2H3/b25-23+ |
InChI Key |
NUEDENQLKQRKRM-WJTDDFOZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CC4=CC=NC=C4)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CC=NC=C4)OCC=C |
Origin of Product |
United States |
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